molecular formula C9H7BrO B7944158 3-(3-Bromophenyl)-2-propenal

3-(3-Bromophenyl)-2-propenal

Cat. No. B7944158
M. Wt: 211.05 g/mol
InChI Key: QICJGJJHIQBWJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Bromophenyl)-2-propenal is a useful research compound. Its molecular formula is C9H7BrO and its molecular weight is 211.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Bromophenyl)-2-propenal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Bromophenyl)-2-propenal including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antiparasitic Activity : A derivative of 3-(3-Bromophenyl)-2-propenal showed remarkable activity against Trypanosoma cruzi infection, suggesting its potential as a chemotherapeutic agent for Chagas' disease (Pereira, Castro, & Durán, 1998).

  • Anti-inflammatory and Gastroprotective Properties : Certain chalcones derived from 3-(3-Bromophenyl)-2-propenal demonstrated significant anti-inflammatory and anti-ulcer activities in animal studies (Okunrobo, Usifoh, & Uwaya, 2006).

  • Anticancer Activities : A novel bromophenol derivative, containing a moiety of 3-(3-Bromophenyl)-2-propenal, was found to have significant anticancer activities on human lung cancer cell lines. It induced cell cycle arrest and apoptosis via the ROS-mediated PI3K/Akt and MAPK signaling pathway (Guo et al., 2018).

  • Enzyme Inhibition : A study reported the inhibitory effects of a compound related to 3-(3-Bromophenyl)-2-propenal on dopamine beta-hydroxylase, an enzyme involved in the synthesis of norepinephrine, suggesting potential neurological applications (Colombo, Rajashekhar, Giedroc, & Villafranca, 1984).

  • Chemical Synthesis : The compound has been utilized in chemical synthesis processes, such as the acetoxyallylation of aldehydes mediated by indium, demonstrating its utility in organic chemistry (Lombardo, Girotti, Morganti, & Trombini, 2001).

  • Biomedical Imaging : Derivatives of 3-(3-Bromophenyl)-2-propenal have been used as ratiometric fluorescent pH probes for strong-acidity pH detection in living cells, indicating their application in biomedical imaging (Nan et al., 2015).

  • Immunomodulatory Effects : 3-Phenyl-propenal, a principal compound isolated from traditional Chinese medicine and related to 3-(3-Bromophenyl)-2-propenal, has shown effects on the expression of toll-like receptors and downstream signaling components on murine macrophages (Zhao et al., 2008).

properties

IUPAC Name

3-(3-bromophenyl)prop-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c10-9-5-1-3-8(7-9)4-2-6-11/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICJGJJHIQBWJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromophenyl)-2-propenal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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